molecular formula C22H27ClN2O3S B11248613 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B11248613
M. Wt: 435.0 g/mol
InChI Key: SNGNWSZELDNXKB-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a carboxamide group, and two aromatic rings substituted with a chlorophenyl and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with Aromatic Rings: The aromatic rings are introduced through nucleophilic aromatic substitution reactions. The chlorophenyl group can be added using chlorobenzene derivatives, while the propan-2-yl group can be introduced using isopropylbenzene derivatives.

    Methanesulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-16(2)19-10-4-6-12-21(19)24-22(26)17-9-7-13-25(14-17)29(27,28)15-18-8-3-5-11-20(18)23/h3-6,8,10-12,16-17H,7,9,13-15H2,1-2H3,(H,24,26)

InChI Key

SNGNWSZELDNXKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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